Cyclobutylboronic acid MIDA ester

Descripción general

Descripción

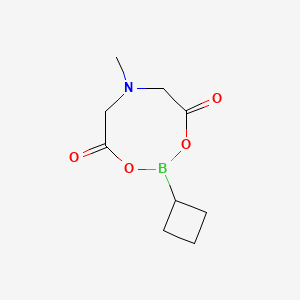

Cyclobutylboronic acid MIDA ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. The molecular formula of this compound is C9H14BNO4, and it has a molecular weight of 211.02 g/mol .

Métodos De Preparación

The preparation of Cyclobutylboronic acid MIDA ester typically involves the condensation of cyclobutylboronic acid with N-methyliminodiacetic acid (MIDA) under reflux conditions. The reaction is carried out in the presence of a Dean-Stark apparatus to remove the water formed during the condensation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Cyclobutylboronic acid MIDA ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.

Substitution: this compound can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Aplicaciones Científicas De Investigación

Synthesis of Cyclobutylboronic Acid MIDA Ester

The synthesis of this compound typically involves two main steps:

- Formation of Cyclobutylboronic Acid : This can be achieved through the hydroboration of cyclobutene followed by oxidation.

- MIDA Esterification : The cyclobutylboronic acid is reacted with N-methyliminodiacetic anhydride to form the MIDA ester.

The overall reaction can be summarized as follows:

Organic Synthesis

This compound is primarily utilized as a stable boronic acid surrogate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal for constructing carbon-carbon bonds, which are fundamental in organic synthesis.

Key Features:

- Stability : The MIDA ester form enhances the stability of boronic acids, allowing for easier handling and storage.

- Versatility : It can participate in various coupling reactions, expanding the scope of synthetic methodologies available to chemists.

Medicinal Chemistry

The compound has shown promise in drug discovery and development, particularly as a tool for designing enzyme inhibitors and other therapeutic agents.

Case Study: Enzyme Inhibition

Research indicates that derivatives of cyclobutylboronic acid can inhibit enzymes such as serine proteases and metalloproteases by forming stable complexes that prevent substrate binding. For instance, cyclobutylboronic acid derivatives have been shown to significantly reduce the minimum inhibitory concentration (MIC) against metallo-β-lactamases like NDM-1, which confer antibiotic resistance.

| Compound | MIC Reduction | Target Enzyme |

|---|---|---|

| Cyclobutylboronic Acid Derivative | 64-fold | NDM-1 |

| Control (No BLI) | - | - |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound derivatives. They have demonstrated potential in restoring susceptibility to antibiotics in resistant bacterial strains, such as Klebsiella pneumoniae producing NDM-1.

Slow Release Mechanism

MIDA boronates are noted for their capacity for in situ slow release of unstable boronic acids. This characteristic enables more efficient cross-coupling reactions by mitigating the challenges associated with the instability of certain boronic acids.

Mecanismo De Acción

The mechanism by which Cyclobutylboronic acid MIDA ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The compound acts as a boronic acid surrogate, providing a stable and reactive intermediate that can form carbon-carbon bonds in the presence of a palladium catalyst . The molecular targets and pathways involved in these reactions include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps that lead to the formation of the desired product.

Comparación Con Compuestos Similares

Cyclobutylboronic acid MIDA ester can be compared with other similar compounds, such as:

Cyclopropylboronic acid MIDA ester: This compound has a similar structure but with a cyclopropyl group instead of a cyclobutyl group.

Pinacol boronic esters: These are commonly used boronic acid derivatives that are often less stable than MIDA boronates.

Other MIDA boronates: These include various boronic acid derivatives that are stabilized by the MIDA ligand, making them useful in a wide range of chemical reactions.

This compound is unique due to its stability and reactivity, which make it a valuable reagent in organic synthesis and other scientific applications.

Actividad Biológica

Cyclobutylboronic acid MIDA ester is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological applications, and relevant research findings.

This compound (CAS number 1104637-37-7) is a boron-containing compound that has garnered attention for its potential in drug development and synthetic chemistry. The MIDA (N-methyliminodiacetic acid) ester form enhances the stability and reactivity of boronic acids, making them valuable in various chemical reactions, particularly in Suzuki-Miyaura coupling processes.

2. Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Cyclobutylboronic Acid : This can be achieved through the hydroboration of cyclobutene followed by oxidation.

- MIDA Esterification : The cyclobutylboronic acid is then reacted with N-methyliminodiacetic anhydride to form the MIDA ester.

The reaction can be summarized as follows:

This compound exhibits biological activity primarily through its ability to interact with various biological targets, including enzymes and receptors. Its boron atom can form reversible covalent bonds with nucleophilic sites in proteins, influencing their activity.

- Enzyme Inhibition : Studies have shown that cyclobutylboronic acid derivatives can inhibit certain enzymes, such as serine proteases and metalloproteases, by forming stable complexes that prevent substrate binding .

3.2 Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : It has been reported that certain cyclic boronates can restore susceptibility to antibiotics in resistant bacterial strains, such as Klebsiella pneumoniae producing NDM-1 .

4.1 Study on Metallo-β-lactamases

A notable study investigated the efficacy of cyclobutylboronic acid derivatives against metallo-β-lactamases, which are enzymes that confer antibiotic resistance. The study demonstrated that these compounds could significantly reduce the minimum inhibitory concentration (MIC) of biapenem against resistant strains, indicating their potential as β-lactamase inhibitors .

| Compound | MIC Reduction | Target Enzyme |

|---|---|---|

| Cyclobutylboronic Acid Derivative | 64-fold | NDM-1 |

| Control (No BLI) | - | - |

4.2 Hydrolysis Studies

Another significant aspect of this compound is its hydrolysis behavior under different conditions. Research has revealed two distinct hydrolysis mechanisms—base-mediated and neutral—affecting its stability and reactivity during synthetic applications .

5. Conclusion

This compound represents a versatile compound with promising biological activities, particularly in antimicrobial applications and enzyme inhibition. Its unique chemical properties make it a valuable tool in synthetic organic chemistry and drug development.

Propiedades

IUPAC Name |

2-cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-11-5-8(12)14-10(7-3-2-4-7)15-9(13)6-11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGMPYGRMJGPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746387 | |

| Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-37-7 | |

| Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.